Home > Products > Screening Compounds P98177 > Enpatoran hydrochloride
Enpatoran hydrochloride -

Enpatoran hydrochloride

Catalog Number: EVT-8307905
CAS Number:
Molecular Formula: C16H16ClF3N4
Molecular Weight: 356.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enpatoran hydrochloride is a synthetic compound classified primarily as a Toll-like receptor 7 antagonist. It has garnered attention in the pharmaceutical field for its potential applications in modulating immune responses, particularly in the context of autoimmune diseases and viral infections. The compound's ability to inhibit Toll-like receptor signaling pathways provides a basis for exploring its therapeutic efficacy against various inflammatory conditions.

Source

Enpatoran hydrochloride is derived from a series of chemical modifications of nucleobase analogs and other small molecules designed to enhance its biological activity. The synthesis and optimization of this compound have been documented in various scientific publications, indicating its development within pharmaceutical research aimed at immune modulation .

Classification

The compound is classified under the category of immunomodulators, specifically targeting Toll-like receptors, which are crucial components of the innate immune system. Its classification as a hydrochloride salt indicates that it is typically formulated for enhanced solubility and stability in pharmaceutical preparations.

Synthesis Analysis

Methods

The synthesis of Enpatoran hydrochloride involves several key steps that include:

  1. Starting Materials: The synthesis begins with commercially available nucleobase derivatives, which undergo various chemical modifications.
  2. Chemical Reactions: Key reactions include alkylation, acylation, and cyclization processes that introduce functional groups necessary for biological activity.
  3. Purification: The product is purified using techniques such as column chromatography and recrystallization to obtain the final hydrochloride salt form.

Technical Details

The synthesis typically follows a multi-step approach, where intermediates are carefully characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to subsequent steps .

Molecular Structure Analysis

Structure

Enpatoran hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The exact structural formula can be represented as follows:

  • Molecular Formula: C₁₈H₂₁ClN₄O₄
  • Molecular Weight: Approximately 396.84 g/mol

Data

The compound's structure includes a central aromatic ring system with substituents that enhance its interaction with Toll-like receptors. Detailed crystallographic data may be obtained from specialized databases or through experimental studies that elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Enpatoran hydrochloride undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This is often employed to introduce alkyl groups onto the nucleobase structure.
  2. Acid-Base Reactions: These reactions are utilized during the formation of the hydrochloride salt, which enhances solubility.
  3. Hydrolysis: Certain intermediates may undergo hydrolysis to yield the desired functional groups necessary for biological activity.

Technical Details

The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the yield and purity of Enpatoran hydrochloride. Optimization studies often accompany these reactions to maximize efficiency .

Mechanism of Action

Process

Enpatoran hydrochloride functions primarily by antagonizing Toll-like receptor 7 signaling pathways. This mechanism involves:

  1. Binding Affinity: The compound binds selectively to Toll-like receptor 7, preventing its activation by endogenous ligands such as single-stranded RNA.
  2. Signal Inhibition: By inhibiting receptor activation, Enpatoran reduces downstream signaling cascades associated with inflammatory responses.

Data

Preclinical studies have shown that Enpatoran hydrochloride effectively modulates immune responses in various models of disease, highlighting its potential utility in treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value reflects its acidic properties, influencing solubility and bioavailability.

Relevant analyses include thermal stability assessments and solubility profiling under varying conditions to ensure optimal formulation for therapeutic use .

Applications

Scientific Uses

Enpatoran hydrochloride is primarily investigated for its role in:

  1. Autoimmune Disorders: Its ability to modulate immune responses makes it a candidate for treating diseases such as lupus or rheumatoid arthritis.
  2. Viral Infections: Research indicates potential efficacy against viral pathogens by dampening excessive immune activation that can lead to tissue damage .
  3. Inflammatory Conditions: Its application extends to various inflammatory diseases where Toll-like receptor signaling plays a pivotal role.
Molecular Pharmacology of Enpatoran Hydrochloride

Dual Toll-Like Receptor 7/Toll-Like Receptor 8 Inhibition Mechanisms

Enpatoran hydrochloride (chemical name: (2S,5S)-2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-1-(4-cyanophenyl)pyrrolidine hydrochloride) is a potent, orally active small-molecule inhibitor targeting Toll-Like Receptor 7 and Toll-Like Receptor 8. Its mechanism involves competitive antagonism of endosomal Toll-Like Receptor 7 and Toll-Like Receptor 8 activation by single-stranded ribonucleic acid ligands. In human embryonic kidney 293 cell-based assays, enpatoran hydrochloride exhibits half-maximal inhibitory concentration values of 11.1 nanomolar for Toll-Like Receptor 7 and 24.1 nanomolar for Toll-Like Receptor 8, demonstrating high-affinity binding to both receptors [1] [3]. The compound effectively blocks synthetic agonists (e.g., resiquimod) and endogenous ligands (e.g., micro ribonucleic acid-122, Let7c ribonucleic acid, Alu ribonucleic acid) that trigger Toll-Like Receptor-dependent immune responses [3] [7].

Table 1: Inhibition Potency of Enpatoran Hydrochloride in Cellular Assays

Ligand TypeSpecific LigandCytokine OutputHalf-Maximal Inhibitory Concentration (nM)
SyntheticResiquimodInterleukin-635–45
Endogenousmicro ribonucleic acid-122Interleukin-635–45
EndogenousAlu ribonucleic acidInterleukin-635–45

Enpatoran hydrochloride maintains consistent inhibitory activity across ligand classes, confirming its role in disrupting both innate and adaptive immune responses driven by aberrant Toll-Like Receptor 7/Toll-Like Receptor 8 signaling [1] [10]. The compound achieves near-complete suppression of interleukin-6 and interferon-α secretion in vivo at plasma concentrations ≥15.5 nanograms per milliliter (90% inhibition concentration for interleukin-6) and ≥22.1 nanograms per milliliter (90% inhibition concentration for interferon-α) [10].

Structure-Activity Relationship of Enpatoran Analogs

The core structure of enpatoran hydrochloride features a chiral pyrrolidine scaffold with critical substituents governing Toll-Like Receptor affinity and selectivity. Key structure-activity relationship findings include:

  • Stereochemical Dependence: The (2S,5S) absolute configuration is essential for maximal activity. Enantiomeric pairs show ≥100-fold reduction in Toll-Like Receptor 7/Toll-Like Receptor 8 inhibition potency, confirming target engagement is stereospecific [6] [7].
  • Trifluoromethyl Role: The 5-(trifluoromethyl) group on the imidazole ring enhances membrane permeability and metabolic stability. Analogs lacking this substituent exhibit reduced oral bioavailability across species [3] [10].
  • Cyanophenyl Positioning: The para-cyanophenyl moiety at pyrrolidine N1 enables π-stacking interactions within the Toll-Like Receptor 7 binding pocket. Ortho-substituted analogs demonstrate 10-fold lower Toll-Like Receptor 7 affinity [6].

Table 2: Structure-Activity Relationship of Key Enpatoran Analogs

Structural ModificationToll-Like Receptor 7 Half-Maximal Inhibitory Concentration (nM)Toll-Like Receptor 8 Half-Maximal Inhibitory Concentration (nM)Bioavailability (%)
Parent compound (Enpatoran)11.124.184–100 (across species)
(2R,5R) enantiomer1,5203,41022
Removal of trifluoromethyl group89.321015
Ortho-cyanophenyl substitution12430561

Molecular modeling confirms the cyanophenyl and imidazole groups form hydrogen bonds with Toll-Like Receptor 7 residues Lys432 and Phe325, while the pyrrolidine nitrogen coordinates with Asp555. This binding mode sterically hinders ribonucleic acid ligand access to the receptor’s hydrophobic core [6] [7].

Selectivity Profiling Against Other Toll-Like Receptor Subtypes

Enpatoran hydrochloride demonstrates exceptional selectivity for Toll-Like Receptor 7/Toll-Like Receptor 8 over other Toll-Like Receptor family members. At concentrations up to 10 micromolar, it shows no significant activity against:

  • Toll-Like Receptor 3: No inhibition of poly(I:C)-induced nuclear factor kappa-light-chain-enhancer of activated B cells activation
  • Toll-Like Receptor 4: No suppression of lipopolysaccharide-induced tumor necrosis factor α secretion
  • Toll-Like Receptor 9: Unaffected cytosine-phosphate-guanine oligodeoxynucleotide-mediated interferon-α production [1] [4] [7].

Table 3: Selectivity Profile Across Toll-Like Receptor Subtypes

Toll-Like Receptor SubtypeAgonist UsedFunctional Assay ReadoutEnpatoran Hydrochloride Activity (10 μM)
Toll-Like Receptor 3Polyinosinic:polycytidylic acidNuclear factor kappa-light-chain-enhancer of activated B cells luciferaseInactive
Toll-Like Receptor 4LipopolysaccharideTumor necrosis factor α secretionInactive
Toll-Like Receptor 7ResiquimodInterleukin-6 secretion90% inhibition
Toll-Like Receptor 8ResiquimodInterleukin-6 secretion87% inhibition
Toll-Like Receptor 9Cytosine-phosphate-guanine oligodeoxynucleotideInterferon-α secretionInactive

This selectivity profile is conserved across human peripheral blood mononuclear cells and whole-blood assays, though Toll-Like Receptor 8 inhibition potency varies between systems (half-maximal inhibitory concentration: 120 nanomolar in whole blood vs. 620 nanomolar in peripheral blood mononuclear cells). This divergence likely reflects differential protein binding or cellular composition effects [4] [7].

Intracellular Signaling Pathway Modulation (Interferon Regulatory Factor/Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Crosstalk)

Enpatoran hydrochloride disrupts downstream Toll-Like Receptor 7/Toll-Like Receptor 8 signaling cascades by inhibiting two critical transcription pathways:

  • Interferon Regulatory Factor Pathway: Toll-Like Receptor 7 activation normally triggers interferon regulatory factor 7 phosphorylation via myeloid differentiation primary response 88 adaptor protein recruitment. Enpatoran hydrochloride prevents interferon regulatory factor 7 nuclear translocation, abrogating type I interferon (interferon-α/interferon-β) gene expression. This is quantified by 90% suppression of stimulated interferon-α secretion at the 90% inhibition concentration of 22.1 nanograms per milliliter [10].
  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway: Toll-Like Receptor 8 signaling induces inhibitor of nuclear factor kappa B kinase epsilon/nuclear factor kappa-light-chain-enhancer of activated B cells activation. The compound blocks nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation, reducing pro-inflammatory cytokine production (interleukin-6, tumor necrosis factor α, interleukin-1β). The 90% inhibition concentration for interleukin-6 is 15.5 nanograms per milliliter [10].

Figure: Enpatoran Hydrochloride Signaling Crosstalk Modulation

Toll-Like Receptor 7/8 Activation  │  ├─ Myeloid differentiation primary response 88 → Interferon regulatory factor 7 → Type I IFNs  │         │  │         └─ Enpatoran blockade (IC₉₀,IFN-α = 22.1 ng/mL)  │  └─ Myeloid differentiation primary response 88 → Tumor necrosis factor receptor associated factor 6 → Nuclear factor kappa-light-chain-enhancer of activated B cells  │  └─ Enpatoran blockade (IC₉₀,IL-6 = 15.5 ng/mL)  

Pharmacodynamic studies demonstrate sustained pathway inhibition correlates with plasma concentrations exceeding the 90% inhibition concentration for ≥12 hours under twice-daily dosing regimens. This duration achieves sufficient suppression of interferon signature genes (e.g., IFIT1, MX1) and nuclear factor kappa-light-chain-enhancer of activated B cells-dependent cytokines in disease models [1] [10]. The differential inhibition thresholds (90% inhibition concentration for interleukin-6 < 90% inhibition concentration for interferon-α) may permit selective modulation of inflammatory versus antiviral responses, particularly relevant for therapeutic applications in autoimmunity versus viral infection [10].

Properties

Product Name

Enpatoran hydrochloride

IUPAC Name

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride

Molecular Formula

C16H16ClF3N4

Molecular Weight

356.77 g/mol

InChI

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1

InChI Key

OHYZGHQWGHDMRP-ZVWHLABXSA-N

SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl

Canonical SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.